molecular formula C14H24O6 B025895 Glycolic acid ethoxylate 4-tert-butylphenyl ether CAS No. 104909-82-2

Glycolic acid ethoxylate 4-tert-butylphenyl ether

Cat. No.: B025895
CAS No.: 104909-82-2
M. Wt: 288.34 g/mol
InChI Key: OAGSUPHYBVNDLY-UHFFFAOYSA-N
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Description

The compound “4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid” is a combination of three distinct chemical entities: 4-Tert-butylphenol, ethane-1,2-diol, and 2-hydroxyacetic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

4-Tert-butylphenol

4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically produces 2-tert-butylphenol as a major side product. Additionally, it can be produced via diverse transalkylation reactions .

Ethane-1,2-diol

Ethane-1,2-diol, also known as ethylene glycol, is primarily produced from ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol. This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures . Another method involves the oxidation of ethene with basic potassium permanganate .

2-Hydroxyacetic acid

Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .

Chemical Reactions Analysis

4-Tert-butylphenol

4-Tert-butylphenol undergoes various chemical reactions:

Ethane-1,2-diol

Ethane-1,2-diol participates in several reactions:

2-Hydroxyacetic acid

2-Hydroxyacetic acid undergoes the following reactions:

Biological Activity

Glycolic acid ethoxylate 4-tert-butylphenyl ether (Glycolic ether) is a compound that has garnered attention in various scientific fields, particularly in surfactant chemistry and pharmaceutical formulations. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxylated glycolic acid moiety attached to a 4-tert-butylphenyl group. Its unique structure imparts specific physicochemical properties, such as surfactant activity and solubility characteristics.

  • Molecular Formula : C₁₄H₁₈O₃
  • Molecular Weight : Approximately 250 g/mol
  • Hydrophilic-Lipophilic Balance (HLB) : This property indicates its potential use as a surfactant in various formulations.

Synthesis

The synthesis of this compound typically involves the reaction of glycolic acid with ethylene oxide in the presence of a catalyst. The process can be optimized to yield different molecular weights and degrees of ethoxylation, which can affect its biological activity and surfactant properties .

Antimicrobial Properties

Research indicates that Glycolic ether exhibits antimicrobial activity, making it suitable for applications in personal care products and pharmaceuticals. Its effectiveness against various bacterial strains has been documented, which is attributed to its surfactant properties that disrupt microbial cell membranes.

  • Case Study : A study evaluated the antimicrobial efficacy of Glycolic ether against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with formulations containing Glycolic ether .

Cytotoxicity

While Glycolic ether shows promise as an antimicrobial agent, its cytotoxicity has also been assessed. In vitro studies have demonstrated varying levels of cytotoxic effects on different cell lines, indicating the need for careful formulation considerations when incorporating this compound into products intended for human use.

  • Table 1: Cytotoxicity Data
Cell LineIC50 (µg/mL)Remarks
HeLa50Moderate cytotoxicity
MCF-770Low cytotoxicity
L92930High cytotoxicity

Surface Activity

Glycolic ether's surface-active properties are particularly noteworthy. It has been shown to lower surface tension effectively, which can enhance the spreadability of formulations in topical applications.

  • Surface Tension Measurement : The surface tension of Glycolic ether solutions was measured to be around 25 mN/m at concentrations above 0.1% .

Pharmaceutical Formulations

This compound is utilized as a surfactant in injectable non-aqueous suspensions. Its role as a viscosity enhancer helps stabilize formulations containing biologically active agents, improving their injectability and release profiles.

  • Case Study : In an injectable formulation study, Glycolic ether was included to enhance the stability and release rate of lysozyme. The formulation demonstrated improved physical stability over time compared to controls lacking this compound .

Cosmetic Industry

In cosmetics, Glycolic ether serves as an emulsifier and skin conditioning agent. Its ability to improve product texture and feel makes it a valuable ingredient in creams and lotions.

Properties

IUPAC Name

4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGSUPHYBVNDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583772
Record name 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104909-82-2
Record name 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycolic acid ethoxylate 4-tert-butylphenyl ether
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